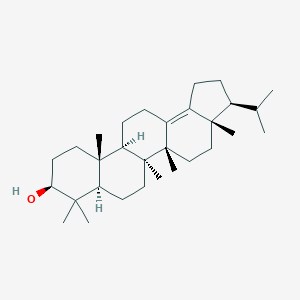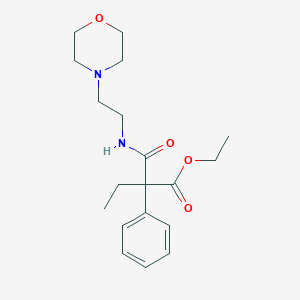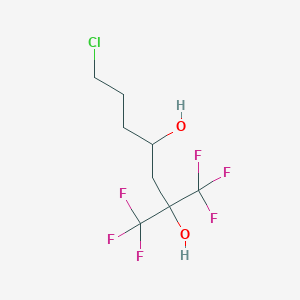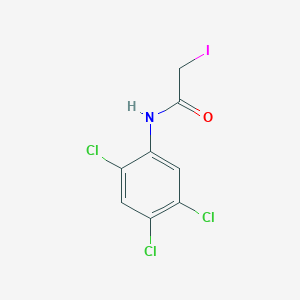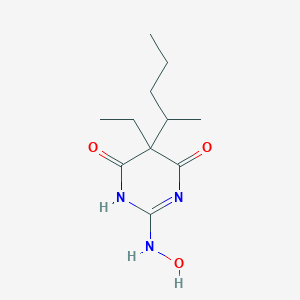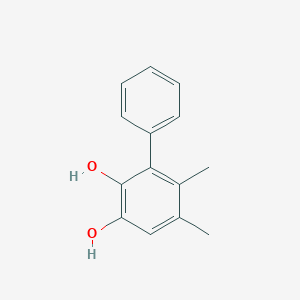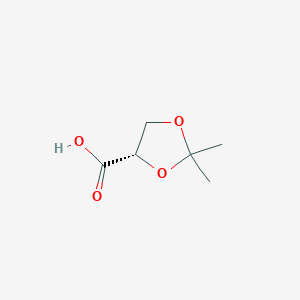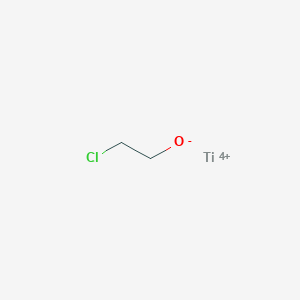
Titanium(4+) 2-chloroethanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium(4+) 2-chloroethanolate is a chemical compound that has been extensively researched in recent years due to its potential applications in various scientific fields. It is a coordination compound that is formed by the reaction of titanium tetrachloride with ethanol. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.
Mécanisme D'action
The exact mechanism of action of titanium(4+) 2-chloroethanolate is not yet fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, facilitating the transfer of electrons between reactants and promoting the formation of new chemical bonds.
Effets Biochimiques Et Physiologiques
Titanium(4+) 2-chloroethanolate has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that the compound has potent antioxidant properties, which may be useful in the treatment of various diseases such as cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of titanium(4+) 2-chloroethanolate is its excellent catalytic activity, which makes it a valuable tool for various laboratory experiments. However, the compound is highly reactive and requires careful handling to avoid unwanted reactions and byproducts.
Orientations Futures
There are several future directions for research on titanium(4+) 2-chloroethanolate. One promising area of research is in the development of new catalytic applications for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. Finally, research is needed to develop new methods for synthesizing the compound that are more efficient and environmentally friendly.
Méthodes De Synthèse
The synthesis of titanium(4+) 2-chloroethanolate involves the reaction of titanium tetrachloride with ethanol in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted byproducts. The resulting compound is a yellow-orange powder that is highly soluble in organic solvents.
Applications De Recherche Scientifique
Titanium(4+) 2-chloroethanolate has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of catalysis. This compound has been found to exhibit excellent catalytic activity in a wide range of chemical reactions, including the oxidation of alcohols and the reduction of ketones.
Propriétés
Numéro CAS |
19600-96-5 |
|---|---|
Nom du produit |
Titanium(4+) 2-chloroethanolate |
Formule moléculaire |
C8H16Cl4O4Ti |
Poids moléculaire |
127.37 g/mol |
Nom IUPAC |
2-chloroethanolate;titanium(4+) |
InChI |
InChI=1S/C2H4ClO.Ti/c3-1-2-4;/h1-2H2;/q-1;+4 |
Clé InChI |
PEGZGALEIGAUGQ-UHFFFAOYSA-N |
SMILES |
C(CCl)[O-].[Ti+4] |
SMILES canonique |
C(CCl)[O-].[Ti+4] |
Autres numéros CAS |
19600-96-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



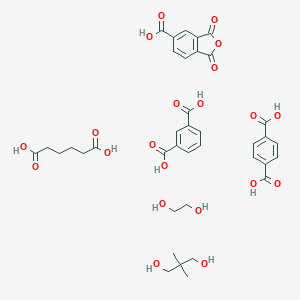
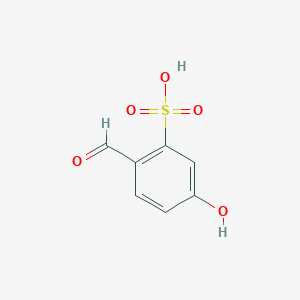
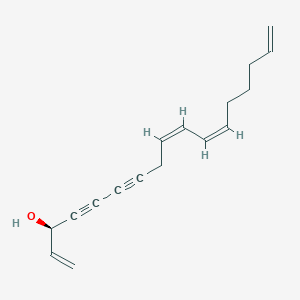
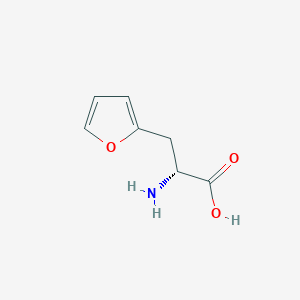
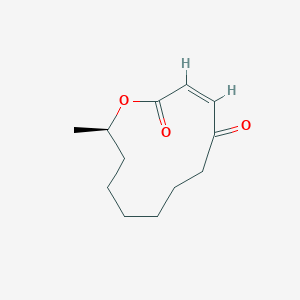
![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)
